Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
Description
This compound is a structurally complex acetamide derivative characterized by:
- A 2-chloro-4-nitrophenylazo group at the 2-position of the phenyl ring.
- A 2-(2,5-dioxo-1-pyrrolidinyl)ethyl-ethylamino substituent at the 5-position of the phenyl ring.
Its chloro substituent likely contributes to stability and lipophilicity.
Properties
CAS No. |
29649-47-6 |
|---|---|
Molecular Formula |
C22H23ClN6O5 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H23ClN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)15-4-7-19(20(13-15)24-14(2)30)26-25-18-6-5-16(29(33)34)12-17(18)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30) |
InChI Key |
UDGFRBMYHZURLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Azo-Substituted Phenyl Intermediate
- The azo group (-N=N-) linking the 2-chloro-4-nitrophenyl moiety to the phenyl ring is typically formed via diazotization and azo coupling reactions. This involves the generation of a diazonium salt from 2-chloro-4-nitroaniline under acidic conditions, followed by coupling with an appropriate aromatic amine or phenol derivative bearing the aminoethyl and acetamide functionalities.
Introduction of the 2-(2,5-dioxo-1-pyrrolidinyl)ethyl Side Chain
- The succinimide-containing side chain is introduced through nucleophilic substitution or amidation reactions involving 2-(2,5-dioxo-1-pyrrolidinyl)ethyl amines or their derivatives. This step ensures the attachment of the bioactive succinimide ring, which is important for the compound's functional properties.
Acetamide Formation
- The acetamide group is introduced by acylation of the amino group on the phenyl ring. This is commonly achieved by reaction with acetic anhydride or acetyl chloride under controlled conditions to yield the N-acetylated product.
Data Table: Summary of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Diazotization and Azo Coupling | 2-chloro-4-nitroaniline, acid, coupling partner | 0–5 | Variable | Formation of azo linkage; requires cold conditions |
| Nucleophilic Substitution/Amidation | 2-(2,5-dioxo-1-pyrrolidinyl)ethyl amine derivatives | Ambient to 90 | High | Introduction of succinimide side chain |
| Acetylation | Acetic anhydride or acetyl chloride | 0–50 | High | Formation of acetamide group |
| Salt Formation (from related method) | Dry HCl or HBr gas in organic solvent | Ambient | 67 (reported) | Salt formation improves stability (from patent) |
Exhaustive Research Findings and Notes
The molecular weight of the compound is approximately 486.9 g/mol, and its chemical structure involves multiple functional groups that require careful control during synthesis to avoid side reactions.
The compound’s IUPAC name and identifiers confirm the presence of the azo group, chloro and nitro substituents, acetamide, and the succinimide moiety, which together influence the synthetic strategy.
Although direct preparation methods for this exact compound are scarce in open literature, the synthetic approaches for closely related acetamide azo compounds and succinimide derivatives provide a reliable framework for its preparation.
The use of phase transfer catalysts and biphasic reaction systems, as described in patent CN101538223A, enhances reaction efficiency and product stability, which are critical for industrial scale-up.
Stability considerations are important, as some intermediates are prone to moisture absorption and degradation, necessitating salt formation or protective group strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which may have different properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the azo compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are often explored for their pharmacological properties. Research indicates that compounds with similar structures exhibit antitumor and antibacterial activities. The nitrophenyl azo group may enhance biological activity through mechanisms involving reactive oxygen species or by modulating enzyme activity.
Dye Production
The azo group in Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)- makes it a candidate for dye production. Azo dyes are widely used in textiles due to their vibrant colors and stability. This compound could be synthesized into various dyes for applications in fabric dyeing processes.
Materials Science
Research into polymers and materials has shown that acetamides can serve as intermediates in the production of advanced materials. Their incorporation into polymer matrices can enhance properties like thermal stability and mechanical strength.
Case Studies
Case Study 1: Antibacterial Activity
A study investigated the antibacterial properties of similar acetamide compounds against various bacterial strains. Results showed that certain derivatives exhibited significant inhibition zones, suggesting potential use in developing new antibacterial agents.
Case Study 2: Textile Dyeing
Another research focused on the application of azo compounds in textile dyeing processes. The study highlighted the effectiveness of azo dyes derived from acetamides in producing bright colors while maintaining wash fastness and light stability.
Mechanism of Action
The mechanism of action of “Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-” depends on its specific application
Binding to Proteins: The compound may bind to specific proteins, altering their function and activity.
Interference with Cellular Processes: It may interfere with cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with key analogs from literature:
Key Differences and Implications
Azo vs. Alkyl/Aryl Substituents: The target compound’s azo group distinguishes it from simpler chloroacetamide herbicides (e.g., alachlor, pretilachlor), which lack conjugated systems. In contrast, compounds like CID57280 () feature pyridylmethyl and diethylaminoethyl groups, which are common in pharmaceuticals for enhanced receptor binding .
Nitro Group Influence :
- The 4-nitro substituent on the phenylazo group may increase oxidative stability and electron-withdrawing effects compared to herbicides like alachlor (methoxymethyl substituent). This could alter degradation pathways or environmental persistence .
Such groups are often used to modulate pharmacokinetics in bioactive molecules .
Performance and Application Comparison
- Herbicidal Activity: While alachlor and pretilachlor target weed growth via inhibition of very-long-chain fatty acid synthesis, the target compound’s azo and nitro groups may confer alternative mechanisms, such as photodynamic disruption or nucleic acid intercalation. No direct efficacy data are available, but structural features suggest broader reactivity .
- Stability and Environmental Impact :
Nitro groups often reduce biodegradability, implying that the target compound might persist longer in the environment than alachlor or pretilachlor. However, the pyrrolidinyl group could facilitate hydrolysis under acidic conditions .
Research Findings and Limitations
- Gaps in Data : Direct studies on the target compound’s synthesis, toxicity, or applications are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Conflicting Evidence: focuses on herbicidal acetamides, while includes pharmaceutical analogs.
Biological Activity
Acetamide, N-(2-((2-chloro-4-nitrophenyl)azo)-5-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-, also known by its CAS number 73384-67-5, is a complex organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of Acetamide is , with a molecular weight of approximately 502.95 g/mol. The compound features a nitrophenyl azo group, which is known for its role in various biological activities. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.28 g/cm³ |
| Boiling Point | 743.2 °C at 760 mmHg |
| Flash Point | 403.2 °C |
| LogP | 6.56788 |
The biological activity of Acetamide is primarily attributed to its interaction with various cellular pathways. The presence of the nitrophenyl group suggests potential roles in cytotoxicity and anticancer activity . Research indicates that compounds with similar structures often act as inhibitors of key kinases involved in cancer cell proliferation.
Cytotoxicity Studies
In vitro studies have demonstrated that Acetamide exhibits cytotoxic effects against several cancer cell lines. For example, compounds structurally related to Acetamide have shown IC50 values indicating significant cytotoxicity:
- PACA2 (Pancreatic Cancer Cell Line) : IC50 values ranged from 25.9 µM to 73.4 µM for related compounds.
- A549 (Lung Carcinoma Cell Line) : Compounds exhibited IC50 values between 34.9 µM and 57.6 µM , indicating moderate to strong activity compared to doxorubicin, a standard chemotherapy agent .
Mechanistic Insights
Research has shown that the incorporation of the azo linkage in Acetamide can enhance its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins . Additionally, the compound's structure allows for potential interactions with DNA and RNA, disrupting cellular replication processes.
Case Studies
- Acute Biphenotypic Leukemia : A study highlighted that similar compounds inhibited the proliferation of MV4-11 and MOLM13 cells at concentrations around 0.3 µM and 1.2 µM , showcasing their potential in treating specific leukemia types .
- Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated that related compounds could significantly reduce tumor size through oral administration at doses as low as 10 mg/kg .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this acetamide derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including azo coupling, nucleophilic substitution, and amidation. For example, the azo group is formed via diazotization of 2-chloro-4-nitroaniline followed by coupling with a substituted aniline intermediate. Solvent choice (e.g., DMF or THF) and base selection (e.g., K₂CO₃) critically influence reaction efficiency. Temperature control (0–5°C during diazotization; 60–80°C for amidation) and stoichiometric ratios (1:1.2 for azo coupling) are key parameters. Purity is validated via HPLC (>95%) and recrystallization in ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) confirm the nitrophenyl and azo groups. The pyrrolidinyl dioxo group shows characteristic carbonyl signals at δ 170–175 ppm.
- IR : Stretching vibrations at ~1600 cm⁻¹ (C=O amide), ~1520 cm⁻¹ (N=N azo), and ~1350 cm⁻¹ (NO₂) validate functional groups.
- HRMS : Molecular ion peaks at m/z 452.5 (C₂₂H₂₄N₆O₅) confirm the molecular formula .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability studies show degradation under UV light (t₁/₂ = 24 hrs) and acidic/basic conditions (pH <3 or >10). Store at –20°C in amber vials with desiccants. Monitor stability via HPLC at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., azo group’s N=N bond).
- Molecular Docking : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., CYP51 for antifungal activity). The pyrrolidinyl group shows strong hydrophobic interactions in silico .
- Contradiction Analysis : Discrepancies between predicted and experimental bioactivities may arise from solvation effects or protein flexibility .
Q. What experimental strategies resolve contradictions in bioactivity data across studies (e.g., varying MIC values)?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with C. albicans ATCC 90028).
- Purity Verification : Impurities >5% (e.g., unreacted nitro precursors) skew results. Re-test after silica gel chromatography.
- Meta-Analysis : Compare datasets using ANOVA to identify outliers caused by assay variability (e.g., incubation time, inoculum size) .
Q. How can derivatization enhance the compound’s pharmacological properties?
- Methodological Answer :
- Functional Group Modifications : Replace the ethylamino group with a PEGylated chain to improve aqueous solubility.
- Bioisosteres : Substitute the nitro group with a trifluoromethyl group to reduce toxicity while retaining electron-withdrawing effects.
- SAR Studies : Test derivatives against kinase targets (e.g., EGFR) using radioligand binding assays. A 2024 study showed a 30% increase in potency with a methylsulfonyl substituent .
Q. What methodologies assess the compound’s photodegradation pathways and byproducts?
- Methodological Answer :
- LC-MS/MS : Identify degradation products (e.g., nitroso intermediates) under UV irradiation (λ = 365 nm).
- Quantum Yield Calculation : Use actinometry to measure degradation rates. The azo group’s π→π* transition is prone to cleavage, forming aromatic amines .
Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform scalable synthesis?
- Methodological Answer :
- Kinetic Profiling : Use in-situ FTIR to monitor azo bond formation (time = 2–4 hrs; activation energy = 50 kJ/mol).
- Flow Chemistry : Implement a continuous-flow reactor for diazotization to improve safety and yield (90% vs. 75% batch).
- DoE Optimization : Apply Taguchi methods to balance temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
